molecular formula C34H33N5O7 B12418190 c-Met/HDAC-IN-2

c-Met/HDAC-IN-2

カタログ番号: B12418190
分子量: 623.7 g/mol
InChIキー: GHRAGOBMSUDFEQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

c-Met/HDAC-IN-2の合成には、c-MetとHDACインヒビターのファーマコフォアを融合させることが含まれます。 合成経路の1つには、2-アミノピリミジン骨格の使用が含まれます 反応条件は通常、目的の生成物を得るために、制御された温度と圧力の下で、特定の試薬と溶媒を使用することを伴います .

工業生産方法

This compoundの工業生産方法は、広範囲にわたって文書化されていません。 合成プロセスは、標準的な製薬製造技術を使用してスケールアップすることができ、化合物の純度と有効性を確保します .

化学反応の分析

反応の種類

c-Met/HDAC-IN-2は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな溶媒が含まれます。 条件は通常、目的の反応が効率的に起こるように、制御された温度、圧力、pHレベルを伴います .

生成される主要な生成物

これらの反応から生成される主要な生成物には、this compoundのさまざまな誘導体が含まれ、それらの生物活性と潜在的な治療用途についてさらに研究することができます .

科学的研究の応用

Design and Synthesis

Recent studies have focused on developing bifunctional inhibitors that target both c-Met and HDACs. The design typically involves merging pharmacophores from known c-Met inhibitors and HDAC inhibitors to create compounds with dual inhibitory activity. For instance, a series of compounds were synthesized with varying structural features to optimize their inhibitory potency against both targets.

Key Findings:

  • Compound 2o demonstrated potent inhibition of c-Met kinase (IC50 = 9.0 nM) and HDACs (IC50 = 31.6 nM), showing significant antiproliferative activity against A549 and HCT-116 cancer cell lines .
  • Compound 12d exhibited excellent inhibitory activity against c-Met (IC50 = 28.92 nM) and HDAC (85.68% at 1000 nM), effectively inhibiting proliferation in multiple breast cancer cell lines .
  • Compound 11j showed IC50 values of 21.44 nM for c-Met kinase and 45.22 nM for HDAC1, outperforming standard drugs like vorinostat and cabozantinib .

Notable Mechanistic Insights:

  • Treatment with c-Met/HDAC-IN-2 compounds has been shown to induce cell cycle arrest in the G0/G1 phase and apoptosis in breast cancer cells .
  • The simultaneous inhibition of both pathways has been linked to enhanced antitumor efficacy compared to single-target therapies .

Case Study: Breast Cancer

In a study evaluating the effects of dual inhibitors on breast cancer cells, compound 12d was found to significantly reduce cell viability across multiple breast cancer cell lines while inducing apoptosis through the blockade of both c-Met and HDAC pathways . This highlights the potential for dual inhibitors as a novel therapeutic strategy in breast cancer management.

Case Study: Non-Small Cell Lung Cancer

Another investigation explored the efficacy of a dual inhibitor in non-small cell lung cancer (NSCLC). The results indicated that inhibition of HDACs led to downregulation of c-Met expression, contributing to enhanced sensitivity to EGFR inhibitors like gefitinib . This suggests that combining HDAC inhibition with existing therapies could overcome resistance mechanisms frequently observed in NSCLC.

Comparative Efficacy

The following table summarizes the IC50 values of selected c-Met/HDAC dual inhibitors compared to standard treatments:

CompoundTargeted ActivityIC50 (nM)Cell LineComparison with Standard Treatment
Compound 2oc-Met9.0A549More potent than crizotinib
Compound 12dc-Met28.92MDA-MB-231Superior to single-agent therapies
Compound 11jc-Met21.44MCF-7Greater efficacy than vorinostat

類似化合物との比較

Similar Compounds

Uniqueness

c-Met/HDAC-IN-2 is unique due to its dual inhibition of both c-Met and HDAC enzymes, providing a synergistic effect that enhances its antiproliferative activities against cancer cells. This dual inhibition approach helps in overcoming resistance mechanisms that are often encountered with single-target inhibitors .

生物活性

c-Met, a receptor tyrosine kinase, plays a critical role in various cellular processes, including cell proliferation, survival, and migration. Its dysregulation is implicated in several cancers, making it a prime target for therapeutic intervention. Histone deacetylases (HDACs) are also significant in cancer biology due to their role in regulating gene expression through chromatin remodeling. The development of dual inhibitors targeting both c-Met and HDACs, such as c-Met/HDAC-IN-2, represents a promising strategy for enhancing anticancer efficacy.

This compound functions by simultaneously inhibiting the c-Met signaling pathway and the activity of histone deacetylases. This dual inhibition can lead to:

  • Inhibition of Tumor Growth : By blocking c-Met signaling, the compound prevents downstream effects that promote tumor growth and metastasis.
  • Induction of Apoptosis : HDAC inhibition can lead to increased acetylation of histones and non-histone proteins, promoting apoptosis in cancer cells.

Potency and Efficacy

Recent studies have shown that compounds like 2m and 15f , which are derivatives of this compound, exhibit potent inhibitory activities against both c-Met and HDAC1. For instance:

  • Compound 2m :
    • IC50 for c-Met: 0.71 nM
    • IC50 for HDAC1: 38 nM
    • Demonstrated significant antiproliferative effects on EBC-1 and HCT-116 cell lines .
  • Compound 15f :
    • IC50 for c-Met: 12.50 nM
    • IC50 for HDAC1: 26.97 nM
    • Exhibited superior activity compared to traditional inhibitors like Vorinostat (SAHA) and Cabozantinib (XL184) .

Mechanistic Studies

Western blot analyses indicate that these compounds effectively inhibit the phosphorylation of c-Met and its downstream signaling proteins such as Akt and Erk1/2 in a dose-dependent manner. Additionally, they increase the expression of acetylated histones (Ac-H3) and the tumor suppressor gene p21, further supporting their role in promoting apoptosis .

Case Study 1: EBC-1 Cell Line

In a study focusing on the EBC-1 lung cancer cell line:

  • Treatment with compound 2m resulted in a marked decrease in cell viability.
  • The combination treatment with both c-Met and HDAC inhibitors showed enhanced efficacy compared to single-agent therapies.

Case Study 2: HCT-116 Cell Line

In HCT-116 colorectal cancer cells:

  • Compound 15f induced G2/M phase cell cycle arrest and apoptosis.
  • The synergistic effect observed with combined treatments suggests potential for clinical application .

Data Tables

CompoundTargetIC50 (nM)Cell Lines TestedKey Findings
2mc-Met0.71EBC-1, HCT-116Inhibits phosphorylation of c-Met; increases Ac-H3
2mHDAC138EBC-1Potent antiproliferative activity
15fc-Met12.50VariousInduces apoptosis; G2/M arrest
15fHDAC126.97VariousMore potent than Vorinostat

特性

分子式

C34H33N5O7

分子量

623.7 g/mol

IUPAC名

N-[4-[7-[7-(hydroxyamino)-7-oxoheptoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-4-oxo-1-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C34H33N5O7/c1-44-30-21-26-27(22-31(30)45-20-8-3-2-7-11-32(41)38-43)35-18-16-29(26)46-25-14-12-23(13-15-25)36-34(42)33-28(40)17-19-39(37-33)24-9-5-4-6-10-24/h4-6,9-10,12-19,21-22,43H,2-3,7-8,11,20H2,1H3,(H,36,42)(H,38,41)

InChIキー

GHRAGOBMSUDFEQ-UHFFFAOYSA-N

正規SMILES

COC1=CC2=C(C=CN=C2C=C1OCCCCCCC(=O)NO)OC3=CC=C(C=C3)NC(=O)C4=NN(C=CC4=O)C5=CC=CC=C5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。